molecular formula C22H22N4O4 B2606187 3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034425-29-9

3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2606187
CAS RN: 2034425-29-9
M. Wt: 406.442
InChI Key: WQCZDAAMUXRSAX-UHFFFAOYSA-N
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Description

3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Methods

Researchers have developed methods for the synthesis of complex organic compounds, including pyrimidine derivatives. For example, a one-pot synthesis method has been reported for the efficient production of Nα-urethane-protected β- and γ-amino acids, highlighting the versatility of synthesis techniques in creating compounds with pyrimidine structures (M. Cal et al., 2012).

Anti-Cancer Activities

Pyrimidine derivatives exhibit significant anti-cancer activities across various human tumor cell lines. Structure-activity relationship studies suggest that specific substitutions on the pyrimidine ring enhance anti-cancer effects, demonstrating the therapeutic potential of these compounds (Palwinder Singh & Kamaldeep Paul, 2006).

Catalyst-Free Synthesis in Water

A catalyst-free synthesis approach for pyrimidine derivatives, conducted in water, emphasizes the environmental benefits and efficiency of such methods. This technique offers high yields without the need for a catalyst, underscoring the advancements in green chemistry (Abbas Rahmati & Z. Khalesi, 2012).

Modulating Spin Dynamics

Research on cyclic LnIII-radical complexes incorporating pyrimidine derivatives has explored their potential in modulating spin dynamics. These studies contribute to the understanding of magnetic relaxation mechanisms in lanthanide-radical systems, which could have implications for quantum computing and magnetic materials (Xuelan Mei et al., 2012).

Antimicrobial Activities

Pyrimidine derivatives have also been investigated for their antimicrobial properties, with some compounds showing promising antibacterial and antifungal activities. This indicates the potential of pyrimidine derivatives as leads in the development of new antimicrobial agents (S. Alwan et al., 2014).

properties

IUPAC Name

3-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-18(15-5-2-1-3-6-15)8-9-19(28)25-13-10-16(11-14-25)26-21(29)17-7-4-12-23-20(17)24-22(26)30/h1-7,12,16H,8-11,13-14H2,(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCZDAAMUXRSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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